4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C23H18FN3O4S2. This compound features a thiazinan ring, a fluorophenyl group, and a benzoic acid moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the fluorophenyl and benzoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazinan ring and phenyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazinan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include those with structural motifs like the thiazinan ring or fluorophenyl group. Examples include:
- 4-({[(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid These compounds share similar chemical properties but may differ in their biological activity and applications due to variations in their molecular structure .
Properties
Molecular Formula |
C26H22FN3O4S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H22FN3O4S/c27-19-8-12-21(13-9-19)29-26-30(15-14-17-4-2-1-3-5-17)23(31)16-22(35-26)24(32)28-20-10-6-18(7-11-20)25(33)34/h1-13,22H,14-16H2,(H,28,32)(H,33,34) |
InChI Key |
UUYYUTWKNLIABH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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